

(2-Phenylloxazol-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Phenylloxazol-4-yl)methanamine
Cat. No.:	B1370681

[Get Quote](#)

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions allow for effective binding to diverse biological targets. This has led to the development of oxazole-containing drugs with applications ranging from oncology to infectious and inflammatory diseases. Within this chemical space, **(2-Phenylloxazol-4-yl)methanamine** (CAS Number: 408352-90-9) represents a key building block for the synthesis of novel therapeutic agents. Its structure, featuring a phenyl group at the 2-position and an aminomethyl substituent at the 4-position, offers a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). This technical guide provides an in-depth overview of **(2-Phenylloxazol-4-yl)methanamine**, including its physicochemical properties, a proposed synthetic route, and a discussion of its potential pharmacological applications based on the activities of structurally related analogs.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **(2-Phenylloxazol-4-yl)methanamine** is crucial for its application in drug design and development, influencing factors such as solubility, permeability, and metabolic stability.

Property	Value	Source
CAS Number	408352-90-9	Chemical Supplier Catalogs
Molecular Formula	C ₁₀ H ₁₀ N ₂ O	PubChem
Molecular Weight	174.20 g/mol	PubChem
Appearance	Off-white to yellow solid (predicted)	Inferred from similar compounds
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO (predicted)	Inferred from similar compounds
pKa	Basic (amine group)	Chemical Structure

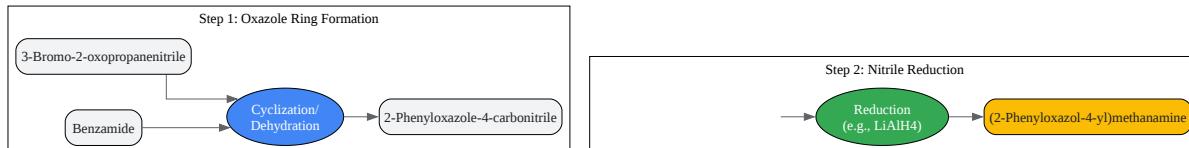
Proposed Synthesis of (2-Phenylloxazol-4-yl)methanamine

While a specific, peer-reviewed synthesis for **(2-Phenylloxazol-4-yl)methanamine** is not readily available in the public domain, a plausible and efficient synthetic route can be proposed based on established methodologies for the construction of the 2-phenylloxazole core and subsequent functional group manipulations. The proposed synthesis initiates with the formation of the oxazole ring, followed by the introduction and reduction of a nitrile group at the 4-position.

Experimental Protocol: A Plausible Two-Step Synthesis

Step 1: Synthesis of 2-Phenylloxazole-4-carbonitrile

This step involves the cyclization and dehydration of a suitable precursor to form the oxazole ring bearing a nitrile group. A common method for this transformation is the reaction of an α -haloketone with an amide.


- Reaction Setup: To a solution of benzamide (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) is added a base, for example, potassium carbonate (1.5 eq).

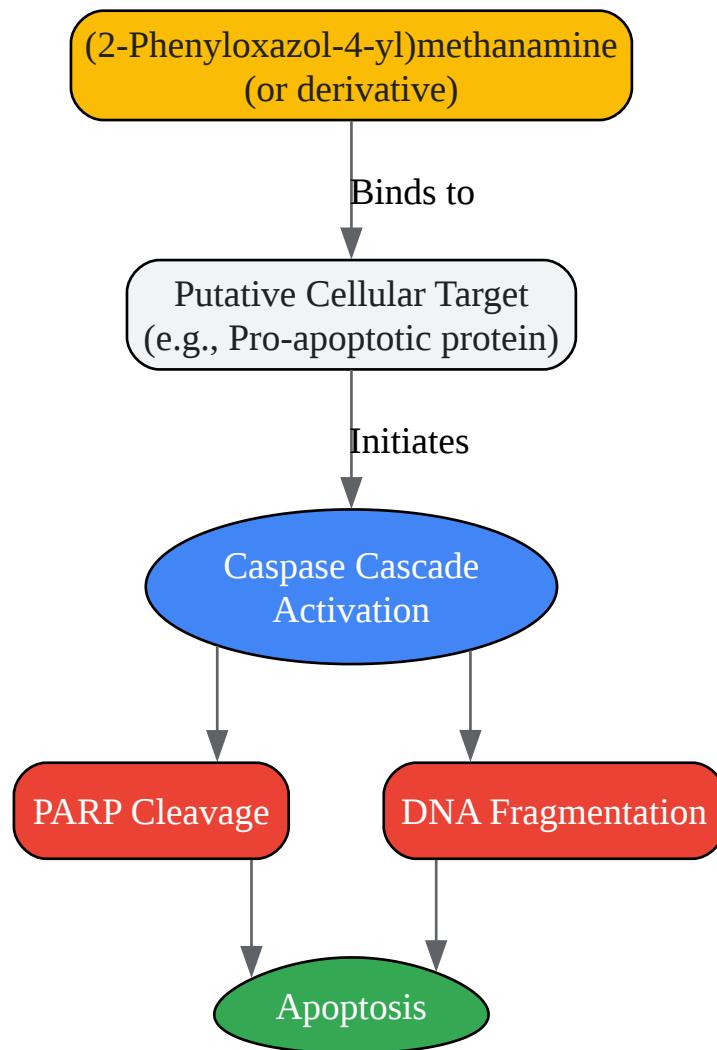
- **Addition of Reagents:** 3-bromo-2-oxopropanenitrile (1.1 eq) is added portion-wise to the stirred reaction mixture at room temperature.
- **Reaction Conditions:** The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
- **Work-up and Purification:** Upon completion, the reaction is cooled to room temperature, and water is added to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude 2-phenyloxazole-4-carbonitrile is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 2: Reduction of 2-Phenyloxazole-4-carbonitrile to **(2-Phenyloxazol-4-yl)methanamine**

The final step involves the reduction of the nitrile functionality to the primary amine. This can be achieved using various reducing agents.

- **Reaction Setup:** 2-Phenyloxazole-4-carbonitrile (1.0 eq) is dissolved in a dry ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reducing Agent:** A solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH_4) (1.5-2.0 eq) in THF, is added dropwise to the stirred solution at 0 °C.
- **Reaction Conditions:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by TLC.
- **Quenching and Work-up:** The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
- **Isolation and Purification:** The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The residue, containing the crude **(2-Phenyloxazol-4-yl)methanamine**, can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

[Click to download full resolution via product page](#)


Caption: Proposed two-step synthesis of **(2-Phenylloxazol-4-yl)methanamine**.

Potential Pharmacological Applications and Mechanism of Action (Inferred from Analogs)

Due to the absence of published biological data for **(2-Phenylloxazol-4-yl)methanamine**, its potential pharmacological applications and mechanism of action must be inferred from structurally related compounds. The 2-phenyloxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated for a variety of therapeutic indications.

Anticancer Activity

Structurally similar 2-phenyl-oxazole-4-carboxamide derivatives have been identified as potent inducers of apoptosis in cancer cells.^[1] These compounds were shown to activate caspases, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and DNA fragmentation, which are hallmarks of apoptosis.^[1] The aminomethyl group in **(2-Phenylloxazol-4-yl)methanamine** could serve as a key pharmacophore for interaction with biological targets, or as a handle for further derivatization to optimize anticancer potency and selectivity.

[Click to download full resolution via product page](#)

Caption: Inferred apoptotic pathway for 2-phenyloxazole derivatives.

Anti-inflammatory Activity

Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been reported as selective cyclooxygenase-2 (COX-2) inhibitors.^[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. The 2-phenyloxazole core of the target compound could potentially be accommodated within the active site of COX-2, and the aminomethyl group could be modified to enhance binding affinity and selectivity.

Other Potential Applications

The versatility of the oxazole ring and the reactivity of the primary amine in **(2-Phenyloxazol-4-yl)methanamine** open up possibilities for its use as a scaffold in the development of agents targeting other disease areas. For instance, various oxazole derivatives have been explored for their antimicrobial and antiprotozoal activities.^[3]

Future Directions and Conclusion

(2-Phenyloxazol-4-yl)methanamine is a promising, yet underexplored, chemical entity with significant potential in drug discovery. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its biological properties. Based on the activities of structurally related compounds, future research should focus on the evaluation of its anticancer and anti-inflammatory potential.

Key experimental workflows for future studies should include:

- In vitro cytotoxicity screening: Assessing the compound's activity against a panel of cancer cell lines.
- Mechanism of action studies: Investigating the molecular pathways affected by the compound, such as apoptosis induction or cell cycle arrest.
- Enzymatic assays: Evaluating the inhibitory activity against specific targets like COX-2.
- Lead optimization: Utilizing the aminomethyl group as a point for derivatization to improve potency, selectivity, and pharmacokinetic properties.

In conclusion, while direct experimental data for **(2-Phenyloxazol-4-yl)methanamine** is currently lacking, the rich medicinal chemistry of the 2-phenyloxazole scaffold provides a strong rationale for its investigation as a valuable building block for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(2-Phenyloxazol-4-yl)methanamine: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1370681#2-phenyloxazol-4-yl-methanamine-cas-number-408352-90-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com